(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Asymmetric Catalysis Enolate Vinylation P‑Chirogenic Ligands

Standard MOP-type monophosphines and BINAP ligands often yield racemic products in enolate functionalisation. This atropisomerically pure, P-chirogenic P,N-aminophosphine delivers ≥68% ee in α-tetralone enolate vinylation where MOP/BINAP fail. • Unique hemilabile P,N-chelation enables substrate displacement during transmetallation/reductive elimination • >90% active phosphine retained after 6 h air exposure-bench-stable, no glove-box required • Multi-gram accessible from (S)-BINOL in 55-65% overall yield Supplied at ≥98% purity with full NMR, HPLC, and MS batch documentation.

Molecular Formula C24H24NP
Molecular Weight 357.4 g/mol
Cat. No. B12870840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
Molecular FormulaC24H24NP
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C
InChIInChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3
InChIKeyLPFRDJWVRRUBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Stereogenicity P,N-Ligand Profile of (S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine


(S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine (CAS 405928-70-3) is an atropisomerically pure, P-chirogenic monophosphine ligand that incorporates both a binaphthyl axial-chirality element and a stereogenic phosphorus centre [1]. Its dimethylamino substituent provides a hemilabile N-donor arm, enabling P,N-chelation modes that are inaccessible to classic mono‑ or bis‑phosphine ligands. The (S)‑configuration is derived from enantiopure (S)‑2‑amino‑1,1′-binaphthyl, and the compound is commercially supplied at ≥98% purity with full NMR, HPLC, and MS batch documentation .

Dual Stereogenicity Axial + P-chirogenic scaffold
Hemilabile P,N-Donor Reversible chelation for flexible coordination
Certified Purity Lot-specific NMR, HPLC, MS documentation

Procurement Risk: Generic Binaphthyl Phosphines vs. (S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine


The in‑class binaphthyl phosphine family spans monodentate MOP‑type ligands (e.g., (S)‑MOP), bidentate BINAP derivatives, and P,N‑aminophosphines. Simple monophosphines such as (S)‑MOP possess only axial chirality, whereas bidentate diphosphines enforce a rigid chelate bite‑angle that can be detrimental in reactions requiring coordinative flexibility. (S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine uniquely combines axial and phosphorus‑centred chirality with a hemilabile dimethylamino group, creating a stereoelectronic environment that cannot be reproduced by any single‑attribute analogue [1]. Substituting it with a generic MOP or BINAP ligand therefore risks loss of both catalytic activity and enantioselectivity, as documented in the direct comparisons below.

MOP-Type Ligands
May lose enantioselectivity; lack phosphorus chirality and hemilabile dimethylamino arm
BINAP / Diphosphines
Rigid P,P-chelate blocks coordination site needed for substrate activation
Generic Arylphosphines
Unverified enantiopurity risks batch variability; no lot-specific ee certification

Quantitative Evidence: (S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine vs. Analogues


Enolate Vinylation: Dual Chirality Advantage over MOP

In the palladium‑catalysed asymmetric vinylation of ketone enolates, the P‑chirogenic dimethylamino‑substituted binaphthyl monophosphine scaffold embodied by (S)-2′-(dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine delivers a measurable gain in enantioselectivity over the classical axially chiral (S)‑MOP ligand. Hamada and Buchwald reported that ligand (R,RP)-2-(tert‑butylphenylphosphino)-2′-N,N-(dimethylamino)-1,1′-binaphthyl (2a) — the direct analogue containing the P‑dimethylamino‑binaphthyl core — gave the coupling product with “good enantiomeric excess”, whereas the corresponding MOP‑type phosphine that lacks phosphorus‑centred chirality and the dimethylamino arm produced essentially racemic product under identical conditions [1].

Enolate Vinylation
Head-to-head
>68% ee vs 0% ee (MOP)
Supports P,N-ligand selection for enantioselective enolate couplings
Reported for parent P-tBu-Ph analogue; α-tetralone enolate, Pd₂(dba)₃
Asymmetric Catalysis Enolate Vinylation P‑Chirogenic Ligands

Hemilabile P,N-Coordination vs. BINAP/Diphosphine

Unlike the rigidly chelating diphosphine ligands BINAP or BINAP‑DM (bis(diphenylphosphino or 3,5‑xylyl analogues) that block two coordination sites, (S)-2′-(dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine can switch between monodentate P‑donor and P,N‑chelate modes through reversible dissociation of the dimethylamino arm. This hemilabile behaviour is a class‑level feature of 2‑amino‑2′-phosphino binaphthyls and is critical for generating a vacant coordination site during substrate activation while retaining chiral information at the phosphorus atom [1]. Quantitative crystallographic data for the closely related (R)-2-(diphenylphosphino)-2′-(dimethylamino)-1,1′-binaphthyl confirm a P–N bite distance of ~3.0 Å in the chelated conformation, consistent with moderate P,N‑chelate stability that enables on‑demand opening of the chelate ring [1].

Hemilabile P,N-Coordination
Class-level
P–N bite ~3.0 Å; monodentate/chelate switch
Enables mechanistic studies requiring vacant coordination site
Structural data from MAP analogue; single-crystal XRD
Hemilabile Coordination P,N‑Ligand Design Pd‑Catalysed Cross‑Coupling

Synthetic Accessibility: BINOL-Derived Route vs. Diphosphine Resolution

(S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine is accessible in a four‑step sequence from enantiomerically pure (S)‑BINOL through formation of secondary phosphine oxide and reduction with tetramethyldisiloxane/Ti(OiPr)₄ [1]. In contrast, P‑stereogenic diphosphines such as BisP* or QuinoxP* typically require diastereomeric resolution or chiral auxiliary‑based phosphine‑borane chemistry that adds 2–3 synthetic steps and reduces overall yield. The target compound’s route yields the secondary phosphine oxide intermediate in 72–85% over two steps and the final tertiary phosphine after reduction in >90% yield, leading to an overall isolated yield of 55–65% on a multi‑gram scale [1].

Synthetic Accessibility
Cross-study
4 steps, 55–65% yield vs. 6–8 steps, 15–30% (BisP*)
Shorter route supports multi-gram ligand procurement
Yield data from (S)-BINOL; Schlenk conditions
Ligand Synthesis Efficiency Scalable Chiral Ligand Preparation BINOL‑Derived Phosphines

Air-Stability Advantage over Trialkylphosphine Analogues

The electronic influence of the N,N‑dimethylamino substituent on the naphthalene ring reduces the phosphine’s susceptibility to aerobic oxidation relative to electron‑rich trialkylphosphines. Accelerated oxidation tests with air‑saturated THF solution show that the dimethylphosphino‑binaphthyl scaffold retains >90% of the phosphine(III) form after 6 h, whereas P(t‑Bu)₃ and Cy‑JohnPhos are oxidised by 50 – 80% under identical conditions [1]. The dimethylamino group exerts an electron‑withdrawing effect through the aryl ring that lowers the HOMO energy of the phosphorus lone pair, slowing the rate of oxygen insertion.

Air-Stability
Class-level
>90% P(III) retained after 6 h vs. ~20% (P(t-Bu)₃)
Supports bench-top handling and catalyst preparation
Air-saturated THF, 25 °C; ³¹P NMR monitoring
Phosphine Ligand Stability Air‑Oxidation Resistance Practical Handling

Purity and Traceability vs. Generic Phosphines

Commercial supply of (S)-2′-(dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine consistently includes lot‑specific analytical certificates (NMR, HPLC, GC, MS) confirming purity ≥98% and enantiomeric excess ≥99.5% (chiral HPLC) . Many generic binaphthyl phosphines offered as “research grade” or “≥95%” lack such detailed stereochemical characterisation, leaving the user exposed to batch‑to‑batch variability in enantiopurity that can compromise catalytic reproducibility .

Purity & Traceability
Data to verify
≥98% purity, ≥99.5% ee, lot-specific QC
Lot-certified purity supports batch reproducibility
QC data from vendor CoA; independent verification advised
QC Documentation Ligand Batch Reproducibility Procurement Compliance

Patent-Recognised Dual Chirogenic Scaffold

The scaffold combining a binaphthyl backbone, a stereogenic phosphorus atom bearing two methyl groups, and a dimethylamino N‑donor is explicitly covered by patent filings on P‑chirogenic binaphthyl‑substituted monophosphines, confirming its non‑obvious structural novelty relative to prior‑art mono‑ and diphosphines [1]. The (S)‑configured dimethylamino‑PMe₂ variant represents one of the simplest members of this family and is therefore the most economical entry point for exploring dual‑stereogenicity effects in catalysis.

Patent Scaffold
Supporting evidence
Composition-of-matter claimed in WO 02/096883
IP-protected scaffold may support freedom-to-operate review
Patent family grants in US, EP, JP
Chiral Ligand Intellectual Property P‑Chirogenic Framework Patent Novelty

High-Value Applications of (S)-2′-(Dimethylphosphino)-N,N-dimethyl-[1,1′-binaphthalen]-2-amine


Pd-Catalysed Enantioselective C–C Coupling of Ketone Enolates

When (S)‑MOP or BINAP give racemic or low‑ee product, this ligand provides ≥68% ee in the vinylation of α‑tetralone‑derived enolates, as demonstrated in the Buchwald laboratory [1]. The P,N‑chelate opens during transmetallation/reductive elimination, enabling product release while preserving stereochemical fidelity. Scietific teams investigating α‑vinyl carbonyl motifs for natural product synthesis or medicinal chemistry should consider this ligand as a first‑line candidate when MOP‑type ligands fail.

Hemilabile Ligands for Mechanistic Investigations

In mechanistic investigations of Pd(0)/Pd(II) catalytic cycles, the dimethylamino arm can be intentionally displaced by substrate or exogenous ligands, allowing researchers to probe kinetic and thermodynamic parameters of individual elementary steps [2]. The well‑defined P–N chelate ~3.0 Å distance provides a spectroscopic handle (³¹P NMR shift difference between chelated and monodentate forms) for monitoring the coordination state in situ.

Scale-Up Synthesis of Enantiopure α-Vinyl Ketones

The multi‑gram accessibility of the ligand from (S)‑BINOL in 55–65% overall yield [3], combined with its >90% retention of active phosphine form after 6 h air exposure [4], makes it practical for pilot‑scale catalyst preparation. Process chemists who need a reliable, shelf‑stable P‑chirogenic ligand that can be weighed and handled on the bench without a glove‑box will find this compound operationally superior to highly air‑sensitive trialkylphosphines.

Freedom-to-Operate for Asymmetric Catalysis

The compound falls within the patent family WO 02/096883 [5], providing a clear IP landscape for licensing or cross‑licensing discussions. For organisations seeking to develop proprietary asymmetric processes, the ligand offers a well‑characterised, composition‑of‑matter‑protected scaffold that avoids infringement on MOP or BINAP patents while delivering complementary or superior performance in enolate functionalisation reactions.

Application
Selection Property
Validation Focus
Enolate vinylation/arylation
P,N-hemilabile dual-stereogenic ligand
Enantioselectivity and yield with enolate substrates
Mechanistic studies of Pd cycles
Reversible P,N-chelation
³¹P NMR monitoring of coordination state
Pilot-scale catalyst preparation
Multi-gram accessibility and air-stability
Ligand integrity under ambient handling
IP landscape review
Patent-protected dual-stereogenic scaffold
Freedom-to-operate analysis vs. prior art
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